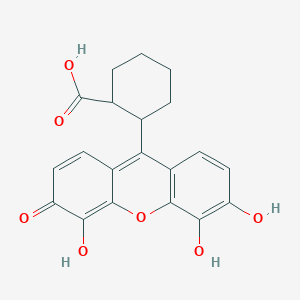
Leucovorine calcium pentahydratée
Vue d'ensemble
Description
C'est un cofacteur nécessaire dans l'organisme et est utilisé pour contrer les effets toxiques des antagonistes de l'acide folique, tels que le méthotrexate . Ce composé est constitué d'un mélange racémique 1:1 des isomères dextrogyre et lévogyre, tandis que la lévoleucovorine ne contient que l'isomère lévo pharmacologiquement actif .
Applications De Recherche Scientifique
Leucovorin calcium salt pentahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in cellular metabolism and DNA synthesis.
Industry: Employed in the production of pharmaceuticals and as a quality control standard.
Mécanisme D'action
Target of Action
Leucovorin calcium pentahydrate, also known as folinic acid, is a folate analog . Its primary targets are the toxic effects of folic acid antagonists, such as methotrexate . These antagonists act by inhibiting the enzyme dihydrofolate reductase (DHFR) , which is essential for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Mode of Action
Leucovorin and its active form, levoleucovorin, bypass DHFR reduction and act as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of folic acid antagonists . This is because they are analogs of THF .
Biochemical Pathways
The biochemical pathway of nucleic acids and amino acids synthesis is disrupted when high-dose methotrexate, a DHFR inhibitor, is used for cancer therapy . Methotrexate prevents the formation of dihydrofolate (DHF) and THF, leading to a deficiency of coenzymes and a resultant buildup of toxic substances . Leucovorin and levoleucovorin, being analogs of THF, bypass this disruption and prevent these toxic side effects .
Result of Action
The administration of leucovorin can counteract the therapeutic and toxic effects of folic acid antagonists such as methotrexate . It is used to diminish the toxicity and counteract the effects of impaired methotrexate elimination and of inadvertent overdosages of folic acid antagonists . It is also used to treat megaloblastic anemias due to folic acid deficiency .
Action Environment
The effectiveness of leucovorin in counteracting toxicity decreases as the time interval between antifolate administration (e.g., methotrexate) and leucovorin rescue increases . This suggests that the timing of administration can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Leucovorin Calcium Pentahydrate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .
Cellular Effects
Leucovorin Calcium Pentahydrate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Leucovorin Calcium Pentahydrate exerts its effects at the molecular level. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects associated with methotrexate therapy .
Metabolic Pathways
Leucovorin Calcium Pentahydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La leucovorine, sel de calcium pentahydraté, est synthétisée par une série de réactions chimiques impliquant la réduction de l'acide folique. Le processus implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur . Les conditions de réaction incluent le maintien d'une température et d'un pH contrôlés pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, la leucovorine, sel de calcium pentahydraté, est produite en utilisant la chromatographie liquide haute performance (CLHP) pour garantir la pureté et la constance . Le processus implique l'utilisation d'une phase mobile constituée d'un tampon de phosphate de tétrabutylammonium et d'acétonitrile, la détection étant effectuée à des longueurs d'onde spécifiques .
Analyse Des Réactions Chimiques
Types de réactions : La leucovorine, sel de calcium pentahydraté, subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : Implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Utilise des agents réducteurs comme le borohydrure de sodium ou l'hydrogène gazeux.
Substitution : Implique des réactions de substitution nucléophile utilisant des réactifs comme l'hydroxyde de sodium ou d'autres nucléophiles.
Principaux produits formés : Les principaux produits formés par ces réactions comprennent différents dérivés de l'acide tétrahydrofolique, qui sont essentiels à divers processus biochimiques dans l'organisme .
4. Applications de la recherche scientifique
La leucovorine, sel de calcium pentahydraté, a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Joue un rôle crucial dans le métabolisme cellulaire et la synthèse de l'ADN.
Industrie : Employée dans la production de produits pharmaceutiques et comme étalon de contrôle de la qualité.
5. Mécanisme d'action
La leucovorine, sel de calcium pentahydraté, exerce ses effets en contournant la réduction de l'enzyme dihydrofolate réductase (DHFR) et en agissant comme un remplacement cellulaire du cofacteur tétrahydrofolate . Ce mécanisme lui permet de contrer les effets toxiques des antagonistes de l'acide folique, tels que le méthotrexate, qui inhibent la DHFR et empêchent la synthèse de l'ADN dans les cellules se divisant rapidement .
Composés similaires :
Lévoleucovorine : L'isomère lévo pharmacologiquement actif de la leucovorine.
Acide folique : Un précurseur de l'acide tétrahydrofolique, essentiel à la synthèse de l'ADN.
Unicité : La leucovorine, sel de calcium pentahydraté, est unique dans sa capacité à contourner la réduction de la DHFR et à agir comme un remplacement cellulaire du tétrahydrofolate, ce qui en fait un contre-agent efficace des antagonistes de l'acide folique .
Comparaison Avec Des Composés Similaires
Levoleucovorin: The pharmacologically active levo-isomer of leucovorin.
Folic Acid: A precursor to tetrahydrofolic acid, essential for DNA synthesis.
Uniqueness: Leucovorin calcium salt pentahydrate is unique in its ability to bypass DHFR reduction and act as a cellular replacement for tetrahydrofolate, making it an effective counteragent to folic acid antagonists .
Propriétés
IUPAC Name |
calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBLUASYYNAIG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31CaN7O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-45-6, 41927-89-3 | |
| Record name | Folinic acid calcium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Folinic acid calcium salt pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)


![5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)

![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
